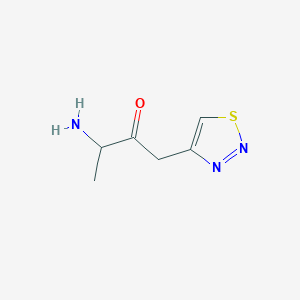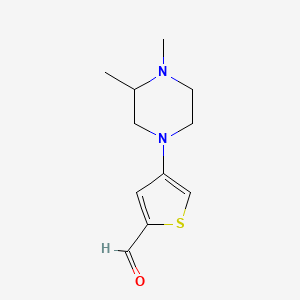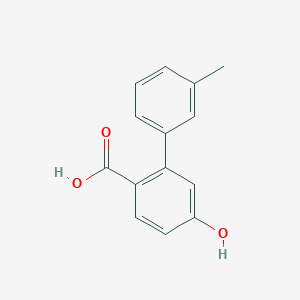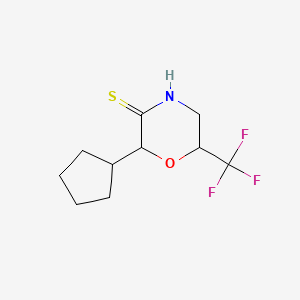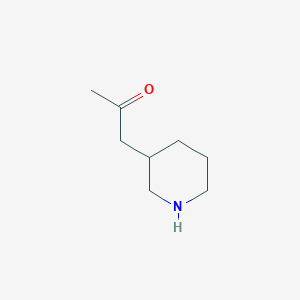
1-(Piperidin-3-yl)propan-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(Piperidin-3-yl)propan-2-one is an organic compound that features a piperidine ring attached to a propanone group. This compound is of significant interest due to its versatile applications in organic synthesis and potential pharmacological properties. The piperidine ring is a common structural motif in many natural products and pharmaceuticals, making this compound a valuable intermediate in the synthesis of various bioactive compounds.
準備方法
Synthetic Routes and Reaction Conditions: 1-(Piperidin-3-yl)propan-2-one can be synthesized through several methods. One common approach involves the condensation of piperidine with acetone under acidic conditions. This reaction typically requires a catalyst such as hydrochloric acid or sulfuric acid to facilitate the formation of the desired product. The reaction is carried out at elevated temperatures to ensure complete conversion of the starting materials.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the production process. Additionally, purification techniques such as distillation or crystallization are employed to obtain the compound in high purity.
化学反応の分析
Types of Reactions: 1-(Piperidin-3-yl)propan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction of this compound can yield alcohols or amines, depending on the reducing agent used. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the piperidine ring can be functionalized with different substituents. Reagents such as alkyl halides or acyl chlorides are commonly used in these reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Alkyl halides, acyl chlorides, polar aprotic solvents.
Major Products Formed:
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, amines.
Substitution: Functionalized piperidine derivatives.
科学的研究の応用
1-(Piperidin-3-yl)propan-2-one has a wide range of applications in scientific research, including:
Chemistry: It serves as a key intermediate in the synthesis of various heterocyclic compounds and natural products. Its reactivity and structural features make it a valuable building block in organic synthesis.
Biology: The compound is used in the development of bioactive molecules with potential therapeutic properties. It is often employed in the synthesis of compounds that target specific biological pathways.
Medicine: this compound derivatives have shown promise in the development of drugs for treating neurological disorders, cancer, and infectious diseases. Its structural motif is present in several pharmacologically active compounds.
Industry: The compound is utilized in the production of agrochemicals, dyes, and other industrial chemicals. Its versatility and reactivity make it a valuable component in various industrial processes.
作用機序
The mechanism of action of 1-(Piperidin-3-yl)propan-2-one and its derivatives depends on their specific applications. In medicinal chemistry, these compounds often interact with molecular targets such as enzymes, receptors, or ion channels. The piperidine ring can enhance binding affinity and selectivity towards these targets, leading to desired pharmacological effects. The exact pathways and molecular interactions vary depending on the specific derivative and its intended use.
類似化合物との比較
1-(Piperidin-3-yl)propan-2-one can be compared with other piperidine-containing compounds, such as:
Piperidine: A simple six-membered ring containing one nitrogen atom. It serves as a basic building block for many derivatives.
Piperine: An alkaloid found in black pepper, known for its antioxidant and anti-inflammatory properties.
Piperidinone: A ketone derivative of piperidine, used in the synthesis of various pharmaceuticals.
Piperidinylpyridine: A compound with a piperidine ring attached to a pyridine ring, used in drug discovery and development.
The uniqueness of this compound lies in its specific structural features, which allow for diverse chemical modifications and applications. Its combination of a piperidine ring and a propanone group provides a versatile platform for the synthesis of a wide range of bioactive compounds.
特性
分子式 |
C8H15NO |
|---|---|
分子量 |
141.21 g/mol |
IUPAC名 |
1-piperidin-3-ylpropan-2-one |
InChI |
InChI=1S/C8H15NO/c1-7(10)5-8-3-2-4-9-6-8/h8-9H,2-6H2,1H3 |
InChIキー |
VXHGEBSNIPLQAQ-UHFFFAOYSA-N |
正規SMILES |
CC(=O)CC1CCCNC1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



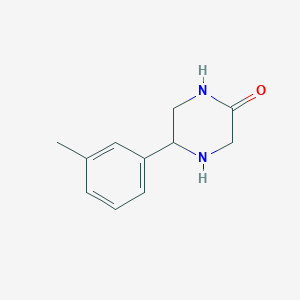
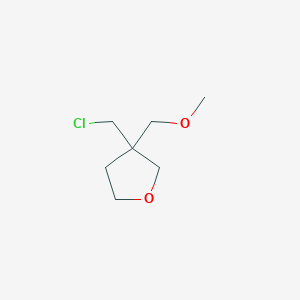
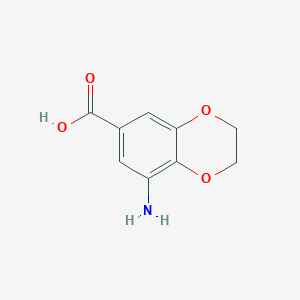
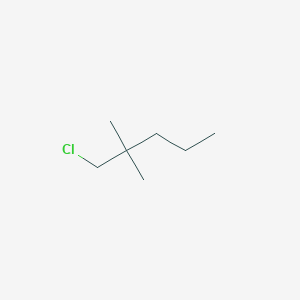

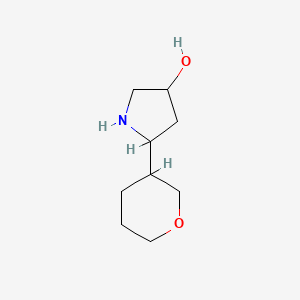
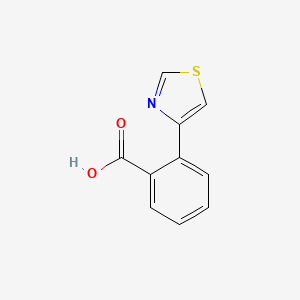
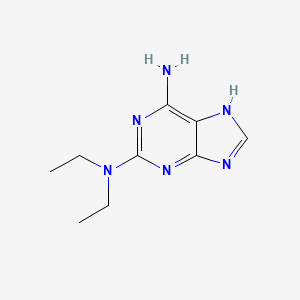
![4-Chloro-2,7-dimethyl-7H-pyrrolo[2,3-d]pyrimidine-5-sulfonyl chloride](/img/structure/B13172897.png)
